(1-Ethyl-3-oxo-2-piperazinyl)acetic acid

Description

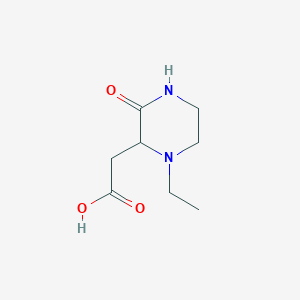

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethyl-3-oxopiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-2-10-4-3-9-8(13)6(10)5-7(11)12/h6H,2-5H2,1H3,(H,9,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYNBFSWYQFXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 3 Oxo 2 Piperazinyl Acetic Acid

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid suggests several viable pathways for its construction. The primary disconnection strategy involves breaking the amide bond within the piperazinone ring, leading to a linear diamine precursor. A subsequent disconnection of the C2-side chain and the N1-ethyl group reveals the fundamental building blocks.

A plausible retrosynthetic pathway begins with the target molecule and disconnects the N1-C6 amide bond, yielding an N-ethyl-N'-(carboxyacetyl)ethylenediamine derivative. Further disconnection of the N-ethyl group points to a key precursor, a protected ethylenediamine with a pendant acetic acid or ester group at the C2 position. This intermediate can be conceptually derived from the reaction of N-ethylethylenediamine with a suitable C4 dicarbonyl synthon, such as a derivative of maleic or succinic acid.

Alternatively, a powerful strategy involves starting from readily available chiral precursors, such as amino acids. nih.govnih.gov For instance, a protected aspartic acid derivative could serve as a four-carbon backbone, with the two nitrogen atoms of the piperazinone ring being introduced through sequential amination and cyclization steps. This approach offers the advantage of inherent stereochemical control at the C2 position.

The key precursors identified through these analyses include:

N-ethylethylenediamine

Derivatives of succinic acid or maleic acid (e.g., anhydrides, esters, or acid chlorides)

Protected amino acids (e.g., N-Boc-aspartic acid)

Haloacetic acid esters (for introduction of the acetic acid side chain)

Established Synthetic Routes to the Piperazinone Core

The formation of the 2-piperazinone core is a critical step in the synthesis of this compound. Several established methods are available for the construction of this heterocyclic system. researchgate.netnbinno.com

One of the most common approaches involves the cyclization of a 1,2-diamine with a suitable dicarbonyl equivalent. For the target molecule, this would entail the reaction of N-ethylethylenediamine with a derivative of succinic acid. The reaction can be facilitated by activating the carboxylic acid groups, for instance, by converting them to acid chlorides or esters, followed by intramolecular cyclization.

Another established route is the reduction of a 2,5-diketopiperazine. researchgate.net This method, however, may present challenges in achieving selective reduction of only one carbonyl group.

More recently, cascade reactions have been developed to form the piperazinone ring in a single step from multiple components. thieme-connect.combohrium.com These methods often utilize transition metal catalysis to promote the formation of multiple bonds in a sequential manner, offering a more efficient pathway to the desired core structure. A metal-promoted cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide has been reported to afford piperazinones in good yields. thieme-connect.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of piperazinone synthesis can be significantly influenced by the reaction conditions. nbinno.com Optimization of parameters such as solvent, temperature, catalyst, and base is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

In palladium-catalyzed syntheses of piperazinone derivatives, the choice of ligand and base can have a profound impact on the reaction outcome. dicp.ac.cn For instance, the use of bulky electron-rich phosphine ligands can enhance the rate of reductive elimination, leading to higher yields. The selection of a suitable base, such as cesium carbonate or potassium phosphate, is also critical for promoting the desired catalytic cycle.

Temperature control is another key factor. In many cyclization reactions, heating is required to overcome the activation energy barrier. However, excessive temperatures can lead to decomposition or the formation of undesired side products. Therefore, careful optimization of the reaction temperature is necessary to achieve a balance between reaction rate and selectivity.

The following table summarizes the effect of various reaction parameters on the synthesis of piperazinone derivatives, based on findings from related synthetic studies.

| Parameter | Variation | Effect on Yield and Selectivity |

| Catalyst | Pd(PPh₃)₄, Pd(dba)₂/PPh₃ | The choice of palladium source and ligand can significantly influence reaction efficiency. thieme-connect.com |

| Solvent | Toluene, Dichloromethane, Acetonitrile | Solvent polarity can affect substrate solubility and the rate of reaction. thieme-connect.comacs.org |

| Base | Cs₂CO₃, K₃PO₄, Et₃N | The strength and nature of the base are critical for proton abstraction and catalyst regeneration. thieme-connect.comacs.org |

| Temperature | 25°C, 50°C, 85-90°C | Higher temperatures generally increase reaction rates but may decrease selectivity. thieme-connect.comacs.org |

| Additives | AgNO₃ | In some palladium-catalyzed reactions, silver salts can act as halide scavengers, improving yields. thieme-connect.com |

Novel Approaches to Stereocontrolled Synthesis of this compound

The presence of a stereocenter at the C2 position of this compound necessitates the use of stereocontrolled synthetic methods to obtain enantiomerically pure material. Several modern approaches have been developed for the asymmetric synthesis of piperazinone derivatives.

A highly effective strategy is to start from a chiral pool material, such as an amino acid. nih.govnih.gov For example, a protected L- or D-aspartic acid can be elaborated into a chiral diamine precursor, which can then be cyclized to form the piperazinone ring with a defined stereochemistry at the C2 position. google.com A five-step synthetic route starting from optically pure amino acids has been reported to yield 3-substituted piperazine-2-acetic acid esters with high enantiomeric purity. nih.govnih.gov

Asymmetric catalysis offers another powerful tool for stereocontrolled synthesis. The asymmetric hydrogenation of unsaturated piperazinone precursors, such as pyrazin-2-ols, using a chiral palladium catalyst has been shown to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn Furthermore, one-pot approaches combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization catalyzed by a quinine-derived urea have been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones with up to 99% ee. acs.org

The use of chiral auxiliaries is another established method for inducing stereoselectivity. A chiral auxiliary can be attached to one of the reactants, directing the stereochemical outcome of the cyclization reaction. The auxiliary can then be removed in a subsequent step to yield the desired enantiomerically enriched product.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds, including piperazinones, is an area of growing importance. nih.govrasayanjournal.co.innih.govmdpi.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. thieme-connect.comresearchgate.netmdpi.comnih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. The synthesis of benzopiperazinones on a soluble polymer support has been shown to be dramatically accelerated by microwave irradiation, reducing reaction times from days to minutes. thieme-connect.com

The use of environmentally benign solvents is another key aspect of green chemistry. Water, polyethylene glycol (PEG), and bio-based solvents are attractive alternatives to traditional volatile organic solvents. mdpi.com The development of synthetic routes that can be performed in these green solvents is a major goal in sustainable chemistry. Electrochemical methods also offer a green alternative for the synthesis of N-heterocycles, often proceeding under mild conditions without the need for chemical redox reagents. rsc.org

The following table compares conventional and green chemistry approaches for the synthesis of related heterocyclic compounds.

| Approach | Conventional Method | Green Chemistry Alternative | Advantages of Green Approach |

| Heating | Oil bath reflux | Microwave irradiation | Reduced reaction times, increased yields. thieme-connect.commdpi.comnih.gov |

| Solvent | Chlorinated solvents (e.g., DCM) | Water, PEG, bio-based solvents, solvent-free | Reduced toxicity and environmental impact. rasayanjournal.co.inmdpi.com |

| Catalysis | Homogeneous catalysts | Heterogeneous or reusable catalysts | Easier catalyst separation and recycling. nih.gov |

| Reaction Type | Multi-step synthesis | One-pot or multicomponent reactions | Improved atom economy, reduced waste. nih.gov |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Derivatization Strategies and Analogue Synthesis of 1 Ethyl 3 Oxo 2 Piperazinyl Acetic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a wide array of other functionalities, allowing for the exploration of structure-activity relationships by modifying polarity, hydrogen bonding capacity, and steric bulk.

Amidation and Esterification Protocols

The most common derivatizations of a carboxylic acid are its conversion to amides and esters, which can significantly alter the compound's biological and pharmacokinetic properties.

Amidation: The synthesis of amides from (1-Ethyl-3-oxo-2-piperazinyl)acetic acid can be achieved using a variety of coupling reagents, many of which have been optimized for peptide synthesis to ensure efficiency and minimize racemization. uni-kiel.deluxembourg-bio.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine. researchgate.net The choice of reagent and additives can be critical for coupling hindered amino acids or for large-scale synthesis. luxembourg-bio.comresearchgate.net Common coupling agents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), as well as onium salts such as TBTU, HATU, and PyBOP. peptide.comorganic-chemistry.orgbachem.com The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and reduce the loss of stereochemical integrity. uni-kiel.de

| Reagent Class | Examples | Typical Additive | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDCI | HOBt, NHS | Widely used; DCC byproduct is insoluble, while EDCI byproduct is water-soluble, simplifying purification. peptide.com |

| Onium Salts (Uronium/Aminium) | HBTU, TBTU, HATU, HCTU | HOAt (for HATU) | Highly efficient, fast reaction times, suitable for hindered substrates. uni-kiel.de Can cause guanidinylation of the amine as a side reaction. luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | None required | Effective but the BOP byproduct (HMPA) is carcinogenic; PyBOP is a safer alternative. bachem.com |

Esterification: Ester synthesis can be accomplished through several protocols. The classic Fischer esterification involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, HCl), with the equilibrium driven towards the product by removing water. cerritos.edu This method is effective for simple, unhindered alcohols. cerritos.edurug.nl For more sensitive substrates or hindered alcohols, alternative methods are preferable. Carbodiimide-mediated esterification, often catalyzed by 4-Dimethylaminopyridine (DMAP), is highly efficient under mild conditions. nih.gov Other methods include alkylation of the carboxylate salt with alkyl halides or the use of solid acid catalysts like Dowex resins, which offer environmental benefits such as catalyst reusability and simpler workup procedures. nih.govacs.org

| Method | Reagents | Conditions | Applicability |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, often with water removal | Simple primary and secondary alcohols. cerritos.edu |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room temperature | Mild conditions, suitable for acid-sensitive substrates. nih.gov |

| Alkylation | Alkyl Halide (e.g., R-Br), Base (e.g., Cs₂CO₃) | Inert solvent (e.g., DMF) | Useful when alcohol is sensitive to acidic conditions. |

| Solid-Acid Catalysis | Alcohol, Dowex H⁺ resin | Heat | "Green" chemistry approach with reusable catalyst. nih.gov |

Modifications and Substitutions on the Piperazinone Ring System

The piperazinone ring itself offers several sites for modification, primarily the secondary amine at the N-4 position and the methylene carbons at C-5 and C-6.

N-Alkylation and N-Acylation Reactions for Diverse Analogues

The secondary amine at the N-4 position is a highly accessible site for introducing a wide variety of substituents.

N-Alkylation: This can be readily achieved by reaction with alkyl halides (e.g., bromides or iodides) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). researchgate.net Another powerful method is reductive amination, where the piperazinone is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form a C-N bond. mdpi.com This method is particularly useful for introducing complex or functionalized alkyl groups. mdpi.com

N-Acylation: The introduction of acyl groups is typically straightforward, involving the reaction of the N-4 amine with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. ambeed.com This reaction produces stable amide derivatives.

N-Arylation: Aryl and heteroaryl groups can be appended to the N-4 position using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst and a suitable ligand to couple the amine with an aryl halide or triflate, providing access to a broad range of analogues.

Exploration of Substitutions at the C-2 Position and Other Ring Carbons

Introducing substituents directly onto the carbon atoms of the pre-formed piperazinone ring is challenging but represents a key strategy for exploring new chemical space. mdpi.comresearchwithnj.com Approximately 80% of piperazine-containing drugs are substituted only at the nitrogen atoms, highlighting the untapped potential of C-H functionalization. mdpi.comresearchwithnj.comresearchgate.net

C-2 Position: The C-2 position is already substituted with the acetic acid side chain. Further substitution at this quaternary center on the existing molecule would require advanced methods like catalytic enantioselective allylic alkylation of a piperazin-2-one precursor. nih.gov A more practical approach to achieve diversity at this position is to modify the synthetic route, for instance, by starting with different α-amino acid derivatives which become the C-2 and N-1 portion of the ring.

C-5 and C-6 Positions: Functionalizing the methylene groups at C-5 and C-6 typically requires C-H activation strategies. encyclopedia.pub Recent advances in photoredox catalysis have enabled the direct α-C–H functionalization of piperazines. mdpi.comencyclopedia.pub These methods can generate an α-amino radical adjacent to one of the nitrogen atoms, which can then be trapped by various radical acceptors to introduce aryl, alkyl, or other groups. mdpi.comencyclopedia.pub Alternatively, directed lithiation using an N-Boc protecting group followed by trapping with an electrophile can introduce substituents at the carbon adjacent to the protected nitrogen. mdpi.com Synthetically, diversity at these positions can also be achieved by constructing the ring from appropriately substituted 1,2-diamine precursors. rsc.orgnih.gov

Annulation and Ring Expansion/Contraction Strategies

Advanced derivatization can involve more profound structural changes to the piperazinone skeleton itself, such as building additional rings or altering the ring size.

Annulation: Annulation involves the fusion of a new ring onto the existing piperazinone scaffold. researchgate.net For example, a [3+3] annulation reaction involving the dimerization of 3-aminooxetanes can produce piperazine (B1678402) derivatives. researchgate.net Palladium-catalyzed annulation reactions have been developed to construct fused systems, such as pyrrolopiperazinones, from vinyl aziridines and bromopyrrole esters. acs.org Such strategies could be adapted to use the N-4 amine and an adjacent C-H bond of the piperazinone ring to build bicyclic or spirocyclic analogues.

Ring Expansion/Contraction: These transformations create novel heterocyclic scaffolds. Ring expansion can be achieved through reactions like the Beckmann rearrangement of a cyclic ketoxime or pinacol-type rearrangements. wikipedia.org Ring contraction is less common but can occur under specific conditions. For instance, a novel contraction of a piperazine ring to a substituted imidazoline has been observed during metabolic activation studies. nih.gov Photomediated ring contraction of saturated heterocycles via a Norrish Type II reaction has also been reported as a modern strategy for skeletal diversification. nih.gov These advanced methods could potentially transform the this compound scaffold into entirely new classes of compounds.

Synthesis of Structurally Related Piperazinyl Acetic Acid Derivatives

The synthesis of structurally related analogues of this compound typically involves the modification of the substituent at the N-1 position of the piperazinone ring. This is often achieved through N-alkylation or N-arylation reactions on a suitable precursor. A common strategy involves the use of a piperazin-2-one-3-acetic acid ester, where the N-1 position is unsubstituted, allowing for the introduction of various alkyl or aryl groups.

Analogues featuring a benzyl group at the N-1 position are of significant interest due to the diverse biological activities associated with benzyl-substituted heterocyclic compounds. The synthesis of (1-Benzyl-3-oxo-2-piperazinyl)acetic acid and its derivatives can be accomplished through several synthetic routes. One common method involves the N-alkylation of a 3-oxopiperazine-2-acetic acid ester intermediate with a benzyl halide, such as benzyl bromide, in the presence of a suitable base. Subsequent hydrolysis of the ester group yields the desired carboxylic acid.

A general synthetic scheme for such transformations is presented below:

Table 1: General Synthetic Scheme for N-Alkylation of 3-Oxopiperazine-2-acetic acid Esters

| Step | Description | Reactants | Reagents/Conditions | Product |

| 1 | N-Alkylation | Ethyl (3-oxo-2-piperazinyl)acetate, Benzyl bromide | K₂CO₃, DMF | Ethyl (1-benzyl-3-oxo-2-piperazinyl)acetate |

| 2 | Ester Hydrolysis | Ethyl (1-benzyl-3-oxo-2-piperazinyl)acetate | LiOH, THF/H₂O | (1-Benzyl-3-oxo-2-piperazinyl)acetic acid |

Research has demonstrated the feasibility of synthesizing a range of 3-substituted piperazine-2-acetic acid esters, where the substituent can be a benzyl group. nih.govresearchgate.net These methods often start from amino acids and proceed through a multi-step sequence to construct the substituted piperazine ring. nih.gov

The synthesis of (1-Cyclopentyl-3-oxo-2-piperazinyl)acetic acid analogues follows a similar N-alkylation strategy. An appropriate piperazinone precursor, such as ethyl (3-oxo-2-piperazinyl)acetate, can be reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) or a tosylate in the presence of a non-nucleophilic base. The choice of solvent and base is crucial to ensure efficient alkylation and minimize side reactions. The final step involves the saponification of the resulting ester to afford the target carboxylic acid. While specific literature on this exact analogue is not prevalent, the general methods for N-alkylation of piperazines and related heterocycles are well-established and applicable. nih.govresearchgate.net

For the synthesis of (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid analogues, the introduction of the isopropyl group onto the N-1 nitrogen can be achieved via standard alkylation procedures. Reacting a piperazinone acetic acid ester with an isopropyl halide, such as 2-bromopropane, under basic conditions provides the N-isopropyl intermediate. Subsequent ester hydrolysis then yields the final acid product. Synthetic methodologies for preparing 3-substituted piperazine-2-acetic acid esters have been developed that accommodate a range of alkyl groups, including isopropyl. nih.govresearchgate.net

Combinatorial Chemistry and High-Throughput Synthesis Utilizing the this compound Scaffold

The this compound scaffold is well-suited for combinatorial chemistry and high-throughput synthesis approaches. Its modifiable positions allow for the rapid generation of large, diverse libraries of compounds. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com

Focused chemical libraries are collections of compounds designed to interact with a specific biological target or family of targets. The this compound scaffold provides an excellent core for such libraries. Diversity can be introduced at several points:

N-1 Position: As discussed, the ethyl group can be replaced with a wide variety of alkyl, aryl, and heterocyclic moieties through N-alkylation or other coupling reactions.

Acetic Acid Side Chain: The carboxylic acid can be converted to a range of functional groups, such as amides, esters, and hydroxamic acids, by coupling with a diverse set of amines, alcohols, or hydroxylamines.

Piperazinone Ring: Further substitutions can potentially be made on the carbon atoms of the piperazinone ring itself, although this often requires more complex multi-step syntheses.

Solution-phase combinatorial approaches have been successfully used to generate large libraries from piperazine-based scaffolds. nih.gov The construction of stereochemically diverse DNA-Encoded Chemical Libraries (DECLs) has also been demonstrated using enantiomerically pure disubstituted piperazines as central cores, highlighting the scaffold's versatility. nih.gov

Table 2: Potential Diversity Points for Library Generation

| Scaffold Position | Potential Modifications | Examples of Building Blocks |

| N-1 Substituent | Alkylation, Arylation | Alkyl halides, Aryl boronic acids |

| Acetic Acid Moiety | Amide formation, Esterification | Primary/Secondary amines, Alcohols |

| Ring Carbons | Substitution (advanced) | Chiral amino acid precursors |

To efficiently synthesize large chemical libraries, automation and high-throughput techniques are essential. Automated synthesis platforms can perform reactions, work-ups, and purifications with minimal manual intervention. These systems are particularly effective for the derivatization of a common scaffold like this compound.

For instance, the derivatization of the carboxylic acid group can be automated using robotic liquid handlers to dispense the piperazinone core, a library of diverse amines, and coupling reagents into a multi-well plate format. Similarly, the N-alkylation of a piperazinone precursor can be performed in parallel to generate a library of N-1 substituted analogues. High-throughput experimentation (HTE) coupled with rapid analysis techniques like mass spectrometry can accelerate the optimization of reaction conditions for these derivatizations. purdue.edu

Applications of 1 Ethyl 3 Oxo 2 Piperazinyl Acetic Acid in Advanced Organic Synthesis

Role as a Chiral Auxiliary or Ligand Precursor

There is no available research in scientific literature to suggest that (1-Ethyl-3-oxo-2-piperazinyl)acetic acid has been investigated or utilized as a chiral auxiliary or a precursor to chiral ligands. Chiral auxiliaries are temporarily incorporated into a synthesis to control stereochemical outcomes, and while various chiral structures are employed for this purpose, the potential of this specific compound has not been documented. sigmaaldrich.comrsc.org Similarly, its application as a precursor for synthesizing chiral ligands for asymmetric catalysis is not reported.

Integration into Multi-Component Reactions (MCRs)

A thorough search of chemical databases and academic journals yielded no instances of this compound being used as a reactant or component in multi-component reactions (MCRs). MCRs are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. mdpi.comnih.govmdpi.combeilstein-journals.org While piperazine (B1678402) and its derivatives have been utilized in various MCRs, the specific participation of this compound in such reactions has not been described in the literature.

Contributions to Scaffold Diversity in Synthetic Chemistry

There is no documented evidence of this compound contributing to scaffold diversity in synthetic chemistry. The generation of diverse molecular scaffolds is essential for exploring new chemical spaces, particularly in drug discovery. nih.govnih.gov While the piperazine ring itself is a privileged scaffold, the specific contributions of the 1-ethyl-3-oxo-2-piperazinyl acetic acid variant to creating diverse chemical libraries or novel molecular architectures have not been reported in the scientific literature.

Due to the lack of available research data, no interactive data tables can be generated.

Theoretical and Computational Investigations of 1 Ethyl 3 Oxo 2 Piperazinyl Acetic Acid and Its Derivatives

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical methods, especially Density Functional Theory (DFT), are pivotal for determining the most stable conformations and the relative energies of different isomers. researchgate.netacs.org For (1-Ethyl-3-oxo-2-piperazinyl)acetic acid, computational analysis would address several structural questions: the puckering of the piperazinone ring, the orientation of the N-ethyl group, and the orientation of the acetic acid side chain at the C2 chiral center (axial vs. equatorial). Studies on related 2-substituted piperazines have shown that an axial conformation can be unexpectedly preferred. nih.gov DFT calculations can map the potential energy surface, identifying the global minimum energy structure and the energy barriers for conversion between different conformers. Dynamic NMR studies on similar N-substituted piperazines have confirmed the existence of such distinct conformers at room temperature. nih.govresearchgate.net

A hypothetical relative energy profile for the principal conformers, as would be determined by DFT calculations, is presented below.

| Conformer | Acetic Acid Group Orientation | Ethyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | 0.00 (Reference) |

| Chair 2 | Axial | Equatorial | +1.5 |

| Chair 3 | Equatorial | Axial | +2.1 |

| Chair 4 | Axial | Axial | +3.8 |

| Twist-Boat 1 | - | - | +5.5 |

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry) for Characterization and Identification

Computational methods can accurately predict spectroscopic data, which is crucial for the characterization and identification of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. nih.gov Calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework, can provide theoretical spectra that aid in the assignment of experimental signals. For this compound, predictions would be sensitive to the conformational state, as the chemical environment of each nucleus changes with geometry. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this molecule, key predicted absorptions would include the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C-H stretches (~3000-2850 cm⁻¹), the sharp and strong amide C=O stretch (~1650 cm⁻¹), and the carboxylic acid C=O stretch (~1710 cm⁻¹). youtube.compressbooks.pubuobabylon.edu.iq Comparing calculated frequencies with experimental data helps confirm the structure and identify specific functional groups. nih.gov

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational chemistry can help rationalize observed fragmentation patterns. xml-journal.netresearchgate.net Upon ionization in a mass spectrometer, the molecule would likely undergo characteristic cleavages. Common fragmentation pathways for piperazine (B1678402) derivatives often involve the cleavage of the piperazine ring itself or the bonds connecting substituents to the ring. nih.govresearchgate.net For the title compound, likely fragment ions would result from the loss of the carboxyl group, the ethyl group, or through cleavage of the piperazine ring.

| Spectroscopy Type | Predicted Feature | Approximate Value / Description |

|---|---|---|

| ¹H NMR | -COOH | ~10-12 ppm (singlet, broad) |

| Piperazine Ring Protons | ~2.8-4.0 ppm (multiplets) | |

| -CH₂- (Ethyl) | ~2.5 ppm (quartet) | |

| -CH₃ (Ethyl) | ~1.1 ppm (triplet) | |

| ¹³C NMR | -COOH | ~175 ppm |

| Amide C=O | ~170 ppm | |

| Piperazine Ring Carbons | ~40-60 ppm | |

| Ethyl Group Carbons | ~45 ppm (-CH₂-), ~15 ppm (-CH₃) | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (strong) | |

| C=O Stretch (Amide) | ~1650 cm⁻¹ (strong) | |

| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 187.0977 |

| Key Fragment | m/z 141 ([M-COOH]⁺) |

Analysis of Electronic Properties and Reactivity Profiles

The electronic structure of a molecule dictates its reactivity. Computational analyses such as mapping the Molecular Electrostatic Potential (ESP) and examining the Frontier Molecular Orbitals (HOMO and LUMO) are used to predict this behavior. inonu.edu.tr

The ESP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) would be expected around the two carbonyl oxygens and, to a lesser extent, the N4 nitrogen, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the acidic proton of the carboxyl group and the N-H proton, highlighting them as sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory provides insights into reaction pathways. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO location indicates the site of electron donation (nucleophilicity), likely centered on the N4 nitrogen. The LUMO location indicates the site of electron acceptance (electrophilicity), which would be expected to be distributed across the amide and carboxylic acid carbonyl carbons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Dynamics Simulations to Understand Conformational Dynamics

While quantum chemical calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, revealing the flexibility and conformational landscape of the molecule in a simulated environment (e.g., in water). nitech.ac.jpresearchgate.net

For this compound, an MD simulation could:

Explore the transitions between different chair and boat conformations of the piperazinone ring.

Analyze the rotational freedom of the N-ethyl and acetic acid side chains.

Investigate the formation and stability of intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the amide carbonyl oxygen.

Simulate how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in solution.

Such simulations are vital for understanding how the molecule's shape fluctuates, which is a key determinant of its ability to interact with biological targets. researchgate.netnih.gov

In Silico Design Principles for Derivatization Pathways

Computational methods are increasingly used to guide the synthesis of new molecules with desired properties, a process known as in silico design. journalgrid.comuomustansiriyah.edu.iqnih.gov For this compound, which has multiple reactive sites, computational analysis can help predict the outcomes of derivatization reactions and prioritize synthetic routes. mdpi.com

Key functional groups for derivatization include:

The Carboxylic Acid: This group can be converted into esters, amides, or other derivatives. Computational models can predict how these modifications would alter the molecule's steric bulk, polarity, and hydrogen bonding capacity.

The N4 Amine: This secondary amine is a nucleophilic site available for alkylation, acylation, or arylation. In silico modeling can assess the steric hindrance around this nitrogen and predict the electronic impact of adding different substituents.

The Amide N-H: While less reactive, this site could potentially be functionalized under specific conditions.

By simulating proposed derivatives and calculating their electronic and structural properties, chemists can rationally design new compounds with enhanced characteristics, such as improved binding affinity to a biological target or better physicochemical properties.

Future Research Directions and Emerging Opportunities for 1 Ethyl 3 Oxo 2 Piperazinyl Acetic Acid

Exploration of Unconventional Synthetic Routes

The synthesis of substituted piperazinones is a field ripe for innovation. While classical approaches often rely on multi-step sequences, future research could focus on more convergent and efficient strategies. One promising avenue is the development of novel cyclization reactions that can construct the piperazinone core in a single step from readily available starting materials. For instance, the exploration of Ugi-type or Passerini-type multicomponent reactions could offer a rapid and diversity-oriented approach to a range of functionalized piperazinones, including (1-Ethyl-3-oxo-2-piperazinyl)acetic acid.

Furthermore, the application of C-H activation strategies could provide a more atom-economical and sustainable method for the synthesis and derivatization of the piperazinone scaffold. By directly functionalizing the carbon-hydrogen bonds of simpler precursors, it may be possible to introduce the ethyl and acetic acid moieties with greater efficiency and reduced waste generation. Research in this area could focus on identifying suitable directing groups and catalyst systems to achieve high regioselectivity and yield. A concise synthetic route for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been reported, which could be adapted for the synthesis of this compound. nih.govresearchgate.net

Development of Advanced Catalytic Systems for its Synthesis and Derivatization

The development of advanced catalytic systems is paramount to advancing the synthesis and functionalization of this compound. Future research should explore the use of both homogeneous and heterogeneous catalysts to improve reaction efficiency, selectivity, and sustainability. For the synthesis of the piperazinone core, novel catalysts could enable milder reaction conditions and tolerate a broader range of functional groups. For example, the use of earth-abundant metal catalysts, such as iron or copper, could provide a more cost-effective and environmentally benign alternative to precious metal catalysts.

In the realm of derivatization, catalytic methods for the selective modification of the this compound scaffold would be highly valuable. This could include the development of catalysts for the late-stage functionalization of the piperazinone ring, allowing for the rapid generation of analogues with diverse properties. Furthermore, the use of biocatalysts, such as enzymes, could offer a highly selective and sustainable approach to the synthesis and modification of this compound, potentially enabling the production of enantiomerically pure derivatives.

| Catalyst Type | Potential Application | Advantages |

| Homogeneous Catalysts | Synthesis of the piperazinone core, C-H activation | High activity and selectivity |

| Heterogeneous Catalysts | Scalable synthesis, continuous flow processes | Ease of separation and recyclability |

| Biocatalysts (Enzymes) | Enantioselective synthesis, selective derivatization | High selectivity, mild reaction conditions, sustainability |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. d-nb.inforesearchgate.netresearchgate.netucd.ie The integration of the synthesis of this compound into flow chemistry platforms represents a significant opportunity for future research. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. mdpi.com

A continuous flow process for the synthesis of this compound could involve the sequential pumping of reagents through a series of reactors, with in-line purification and analysis. This approach would not only enhance the efficiency and safety of the synthesis but also enable the on-demand production of the compound. Future research in this area could focus on the development of robust and scalable flow reactors, as well as the integration of process analytical technology (PAT) for real-time monitoring and control. The use of packed-bed reactors with immobilized catalysts could further enhance the sustainability of the process by allowing for catalyst recycling.

Potential as a Precursor for Advanced Materials or Supramolecular Assemblies

The unique structural features of this compound, including the presence of a lactam ring, a carboxylic acid group, and a tertiary amine, make it an interesting building block for the construction of advanced materials and supramolecular assemblies. The carboxylic acid moiety can participate in hydrogen bonding and coordination with metal ions, while the piperazinone core can serve as a rigid scaffold.

Future research could explore the use of this compound as a monomer for the synthesis of novel polymers. The resulting polymers could exhibit interesting properties, such as thermal stability, biodegradability, or specific binding capabilities. Additionally, the self-assembly of this molecule into well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes, could be investigated. These materials could find applications in areas such as drug delivery, tissue engineering, or sensing. The ability to modify the periphery of the molecule through derivatization would provide a means to tune the properties of the resulting materials.

Addressing Challenges in Scalable and Sustainable Production of Functionalized Piperazinones

The scalable and sustainable production of functionalized piperazinones, including this compound, presents several challenges that need to be addressed in future research. One of the primary challenges is the development of cost-effective and environmentally friendly synthetic routes that avoid the use of hazardous reagents and solvents. The principles of green chemistry should be applied to minimize waste generation and energy consumption.

Future research should focus on the development of catalytic methods that utilize renewable starting materials and operate under mild conditions. The use of flow chemistry, as discussed previously, can also contribute to the sustainability of the production process by improving energy efficiency and reducing waste. Furthermore, the development of efficient purification methods that minimize the use of organic solvents is crucial for large-scale production. The exploration of crystallization-based purification techniques or the use of green solvents could provide viable alternatives to traditional chromatography.

| Challenge | Potential Solution |

| Cost-effective synthesis | Use of earth-abundant metal catalysts, development of one-pot reactions |

| Environmental impact | Application of green chemistry principles, use of renewable starting materials and green solvents |

| Scalability | Integration into continuous flow manufacturing processes |

| Purification | Development of crystallization-based purification methods, use of supercritical fluids |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Ethyl-3-oxo-2-piperazinyl)acetic acid, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), as demonstrated in analogous piperazine-acetic acid derivatives. Key steps include:

Activation of the carboxylic acid group using HOBt and EDC in DMF at 40°C to form reactive intermediates .

Reaction with 1-ethylpiperazine derivatives under nitrogen atmosphere to prevent oxidation.

Purification via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography.

- Characterization : Intermediates are validated using -NMR (e.g., δ 3.5–4.0 ppm for piperazinyl protons) and LC-MS. Final product purity is confirmed via HPLC (>98%) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : -NMR identifies proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, piperazinyl protons at δ 2.5–3.5 ppm). -NMR confirms carbonyl (C=O) signals near 170–175 ppm .

- X-ray Crystallography : Resolves bond angles and spatial arrangement. For example, analogous compounds show C–N bond lengths of ~1.33 Å in the piperazinyl ring .

- FT-IR : Validates functional groups (e.g., C=O stretch at 1650–1750 cm) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazinyl ring) impact the compound’s bioactivity and enzyme interactions?

- Methodological Answer :

SAR Studies : Introduce substituents (e.g., methyl, phenyl) at the piperazinyl nitrogen and assess inhibitory activity against target enzymes (e.g., kinases) via IC assays .

Crystallographic Analysis : Compare binding modes using X-ray structures of enzyme-ligand complexes. For example, bulky substituents may sterically hinder active-site access .

Computational Docking : Use tools like AutoDock Vina to predict binding affinities. Electrostatic potential maps highlight regions for optimization (e.g., enhancing hydrogen bonding at the acetic acid moiety) .

Q. What experimental strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Process Optimization :

Temperature Control : Maintain 40°C ± 2°C to prevent side reactions (e.g., racemization) .

Catalyst Screening : Test alternatives to EDC (e.g., DCC/DMAP) for improved coupling efficiency.

In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

- Contradiction Analysis : Low yields (<50%) may arise from moisture sensitivity. Implement rigorous drying of solvents (e.g., molecular sieves in DMF) and inert gas purging .

Q. How is the stability of this compound evaluated under physiological conditions?

- Methodological Answer :

Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. Piperazinyl rings are prone to hydrolysis at acidic pH .

Oxidative Stress Testing : Expose to HO (1–5 mM) and quantify oxidation products (e.g., N-oxide derivatives) using LC-MS/MS .

Plasma Protein Binding : Use equilibrium dialysis to assess binding to albumin, which influences bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.